molecular formula C26H28N6O2 B2570066 1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione CAS No. 898410-32-7

1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione

Cat. No. B2570066
CAS RN: 898410-32-7
M. Wt: 456.55
InChI Key: AYHDVZJPYOKAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C26H28N6O2 and its molecular weight is 456.55. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of purine derivatives, which have been extensively studied for their biological activities. For example, purine analogs have been synthesized as potential inhibitors of HIV, showcasing the relevance of purine scaffolds in antiviral research (Åsa Rosenquist Å et al., 1996). Additionally, triazino and triazolo[4,3-e]purine derivatives have shown anticancer, anti-HIV-1, and antimicrobial activities (F. Ashour et al., 2012). These findings suggest the potential for "1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" to serve as a lead compound in the development of new therapeutic agents.

Material Science Applications

Purine derivatives have also been explored in material science, particularly in the synthesis of novel materials. For instance, novel fluorinated cyclic nanomeric aza crown macrocyclic systems containing a 1,2,4-triazine moiety have been synthesized, demonstrating the versatility of purine-related structures in creating new materials with potential applications in catalysis and molecular recognition (W. A. Bawazir et al., 2020).

Organic Synthesis Applications

Purine derivatives are also valuable in organic synthesis, serving as intermediates in the synthesis of complex molecules. For example, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors showcases the utility of purine scaffolds in synthesizing biologically active compounds (Åsa Rosenquist Å et al., 1996). Moreover, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines highlights the role of purine analogs in the development of novel protecting groups and reagents in peptide synthesis (M. Barany et al., 2005).

properties

IUPAC Name

3,4,9-trimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2/c1-16-10-6-8-12-20(16)14-30-24(33)22-23(29(5)26(30)34)27-25-31(28-18(3)19(4)32(22)25)15-21-13-9-7-11-17(21)2/h6-13,19H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHDVZJPYOKAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-bis[(2-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione

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